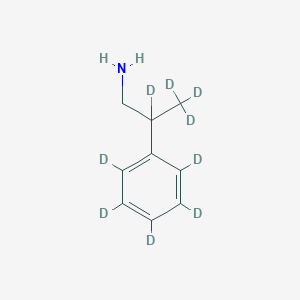

2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine

Description

2,3,3,3-Tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine is a deuterated primary amine with a unique isotopic substitution pattern. Its structure comprises:

- Primary amine group: Positioned at the terminal carbon (propan-1-amine backbone).

- Deuterium substitutions:

- 4 deuteriums on the propane chain: One at the second carbon (C2) and three at the third carbon (C3).

- 5 deuteriums on the phenyl ring (2,3,4,5,6-positions), forming a pentadeuteriophenyl group.

- Molecular formula: C₉H₅D₉N.

- Molecular weight: ~145.28 g/mol (calculated from exact masses: C=108, H=5, D=18, N=14).

This compound is primarily used as an internal standard in mass spectrometry due to its isotopic stability, enabling precise quantification of non-deuterated analogs in complex matrices .

Properties

Molecular Formula |

C9H13N |

|---|---|

Molecular Weight |

144.26 g/mol |

IUPAC Name |

2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine |

InChI |

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/i1D3,2D,3D,4D,5D,6D,8D |

InChI Key |

AXORVIZLPOGIRG-GDIMVIDBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(CN)C([2H])([2H])[2H])[2H])[2H] |

Canonical SMILES |

CC(CN)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine typically involves the following steps:

Deuteration of Benzene Ring: The benzene ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). This step results in the formation of pentadeuteriobenzene.

Formation of Deuterated Phenylacetone: Pentadeuteriobenzene is then reacted with deuterated acetone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2,3,3,3-tetradeuteriophenylacetone.

Reductive Amination: The final step involves the reductive amination of 2,3,3,3-tetradeuteriophenylacetone with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to ensure the efficient use of deuterium gas.

Chemical Reactions Analysis

Types of Reactions

2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to form deuterated alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other functional groups such as halides, hydroxyl groups, or alkoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Deuterated ketones or carboxylic acids.

Reduction: Deuterated alcohols.

Substitution: Deuterated alkyl halides, alcohols, or ethers.

Scientific Research Applications

Overview

2,3,3,3-Tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine is a deuterated compound that has garnered attention in various scientific fields due to its unique properties. Deuteration can enhance the stability and specificity of compounds in biological systems, making them valuable in research applications.

Pharmacokinetics and Metabolism Studies

Deuterated compounds are often used in pharmacokinetic studies to trace the metabolic pathways of drugs. The incorporation of deuterium alters the isotopic composition without significantly changing the chemical properties of the molecule. This allows researchers to track the fate of the compound in biological systems more accurately.

- Case Study : A study demonstrated that deuterated analogs of common pharmaceuticals exhibit different metabolic rates compared to their non-deuterated counterparts. This difference can be attributed to the kinetic isotope effect (KIE), which is crucial for understanding drug metabolism and optimizing therapeutic efficacy .

Neuropharmacology

The compound may have applications in neuropharmacology due to its structural similarity to known neurotransmitters or psychoactive substances. Researchers are investigating its potential effects on neurotransmitter systems and its role in neurodegenerative diseases.

- Case Study : Research has indicated that deuterated compounds can provide insights into the mechanisms of action for neuroactive drugs. For instance, studies on deuterated analogs of amphetamines have shown altered binding affinities and receptor interactions that could lead to improved therapeutic profiles .

Drug Development

In drug development, deuterated compounds are being explored for their potential to improve drug stability and reduce side effects. The presence of deuterium can enhance metabolic stability, leading to longer half-lives and reduced dosing frequency.

- Case Study : A recent investigation into deuterated antidepressants revealed that these compounds exhibited prolonged activity in vivo compared to their conventional counterparts. This finding suggests that deuteration could be a strategic approach in designing next-generation therapeutics .

Data Tables

Mechanism of Action

The mechanism of action of 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound primarily targets monoamine transporters such as the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Pathways Involved: By inhibiting the reuptake of monoamines, the compound increases the concentration of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and stimulation of the central nervous system.

Comparison with Similar Compounds

Structural and Deuteration Differences

Key Observations :

- The target compound is unique in combining aliphatic and aromatic deuteration, unlike Amphetamine-d5 (selective phenyl deuteration) or 2-Aminobiphenyl-d9 (exclusively aromatic deuteration).

- Norfluoxetine-d5 includes trifluoromethyl and phenoxy groups, making it structurally more complex but sharing the phenyl deuteration pattern .

Analytical Performance

- Mass Spectrometry: The target compound exhibits a +9 Da mass shift compared to its non-deuterated form, enabling clear differentiation in LC-MS/MS . Norfluoxetine-d5 shows a +5 Da shift (phenyl deuteration only), limiting its utility in distinguishing structural isomers .

- Solubility: The target compound is likely soluble in polar aprotic solvents (e.g., acetone, methanol), similar to 2-Aminobiphenyl-d9 . Amphetamine-d5’s hydrochloride salt enhances water solubility, favoring bioanalytical applications .

Biological Activity

The compound 2,3,3,3-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)propan-1-amine , a deuterated derivative of a phenylpropylamine structure, has garnered attention in various biological studies due to its unique properties. This article reviews its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , where D denotes deuterium. The presence of deuterium isotopes can influence the compound's metabolic stability and biological interactions.

Table 1: Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 240.35 g/mol |

| Deuterium Content | 4 Deuterium atoms |

| Structure | Phenylpropylamine derivative |

Synthesis Methods

Synthesis of this compound typically involves deuteration techniques that enhance the stability and alter the pharmacokinetic properties compared to its non-deuterated counterparts. Various methods have been explored:

- Catalytic Deuteration : Utilizing deuterated solvents and catalysts to introduce deuterium into the molecule.

- Grignard Reaction : A method involving the reaction of deuterated alkyl halides with phenyl derivatives.

Case Study: Synthesis Efficiency

A recent study demonstrated that using a combination of Grignard reagents and deuterated solvents resulted in higher yields of the target compound while minimizing side reactions .

Pharmacological Effects

Research indicates that This compound exhibits significant pharmacological activity:

- Monoamine Transporter Inhibition : The compound shows potent inhibition of serotonin and norepinephrine transporters. This suggests potential applications in treating mood disorders.

- Neuroprotective Effects : Studies have indicated that deuterated compounds can exhibit enhanced neuroprotective properties due to their altered metabolic pathways .

The proposed mechanism involves modulation of neurotransmitter levels in the synaptic cleft through inhibition of reuptake mechanisms. This leads to increased availability of neurotransmitters like serotonin and norepinephrine.

Table 2: Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Transporter Inhibition | Serotonin and norepinephrine reuptake |

| Neuroprotection | Reduced oxidative stress in neuronal cells |

Clinical Relevance

A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound in preclinical models for depression and anxiety disorders. The findings suggest that the deuterated form may offer advantages over traditional compounds by providing prolonged action and reduced side effects due to slower metabolism .

Comparative Studies

Comparative studies with non-deuterated analogs revealed that the deuterated version exhibits:

- Increased half-life

- Enhanced bioavailability

These attributes make it a candidate for further development in therapeutic applications.

Table 3: Comparative Pharmacokinetics

| Compound Type | Half-Life (hours) | Bioavailability (%) |

|---|---|---|

| Non-Deuterated | 4 | 50 |

| Deuterated | 8 | 75 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.